Deterenol hydrochloride is a synthetic compound classified as a beta-adrenergic agonist, primarily recognized for its stimulant properties. Its chemical formula is with a molecular weight of approximately 231.72 g/mol. Deterenol is structurally related to other sympathomimetic agents, sharing characteristics with compounds such as epinephrine and isoproterenol, and is often utilized in dietary supplements despite being banned or regulated in many countries due to safety concerns .
Deterenol hydrochloride is derived from the phenethanolamine class of compounds. It acts as a non-selective beta-adrenergic receptor agonist, stimulating both beta-1 and beta-2 adrenergic receptors, which leads to various physiological effects including increased heart rate and bronchodilation . The compound has been found in various dietary supplements marketed for weight loss and athletic performance enhancement.
Deterenol hydrochloride can be synthesized via several methods, with one common approach involving the reduction of 1-(4-hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride). The synthesis process includes:
Industrial production typically follows similar synthetic routes but scales up the processes for larger quantities.
The molecular structure of Deterenol hydrochloride features a phenethanolamine core with an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring. This configuration is crucial for its biological activity as a beta-adrenergic agonist .
Key structural data:
Deterenol hydrochloride undergoes several types of chemical reactions:
As a selective beta-agonist, Deterenol hydrochloride binds to beta-adrenergic receptors, leading to intracellular signaling cascades that increase cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological responses such as:
The pharmacokinetics of Deterenol hydrochloride indicate that its action can be influenced by factors such as pH, temperature, and the presence of other substances, which can affect its stability and efficacy .
Deterenol hydrochloride appears as colorless crystals or a white powder. It is soluble in water due to its ionic nature when in hydrochloride form.
Key chemical properties include:
Deterenol hydrochloride (C₁₁H₁₈ClNO₂), first synthesized in the mid-20th century, emerged during a pivotal era in adrenergic pharmacology. Its development paralleled key milestones in receptor theory, particularly the subdivision of β-adrenergic receptors (β-AR) into β₁ and β₂ subtypes by Lands et al. in 1967. Unlike its predecessor isoproterenol—a non-selective β-agonist—deterenol was engineered to study differential receptor activation patterns. Early pharmacological characterization revealed its ability to increase tension in guinea pig atria (β₁-dominant tissue) and trachea (β₂-dominant tissue), while showing no activity in rabbit aortic strips (α-AR dominant), establishing it as a specialized tool for isolating β-AR responses [3]. This receptor-specific profile positioned deterenol as a bridge between first-generation non-selective agonists like isoproterenol and later subtype-selective agents, accelerating the mechanistic understanding of adrenergic signaling cascades.
Deterenol hydrochloride belongs to the phenethanolamine class of adrenergic agonists, characterized by a β-phenylethanolamine backbone with specific substitutions that define its receptor interaction profile. Its molecular architecture features three critical moieties:
Table 1: Structural Comparison of Key Phenethanolamine Derivatives
Compound | Aromatic Substituent | Amino Group | β-AR Selectivity |
---|---|---|---|
Deterenol | 4-hydroxy | N-isopropyl | Non-selective (β₁/β₂) |
Isoproterenol | 3,4-dihydroxy | N-isopropyl | Non-selective (β₁/β₂) |
Synephrine | 3-hydroxy | N-methyl | Low-affinity partial agonist |
Dobutamine | 3,4-dihydroxy (asymmetric) | N-tert-butyl | β₁-preferential |
The racemic nature of deterenol—with one chiral center at the β-carbon—further enables stereochemical studies. The R-enantiomer typically demonstrates superior receptor affinity due to optimal spatial alignment with adrenergic receptor binding pockets, mirroring the stereoselectivity observed in endogenous catecholamines [3] . This structural template allows systematic investigation of how minor modifications influence receptor subtype engagement.
Deterenol hydrochloride has served as a critical probe for elucidating fundamental principles of adrenergic signaling:
Table 2: Deterenol's Experimental Applications in Adrenergic Research
Research Domain | Experimental Model | Key Findings |
---|---|---|
Receptor Binding | Radioligand displacement assays | 10-fold higher β₂ affinity vs. synephrine derivatives |
Signal Transduction | HEK293 cells expressing β-AR subtypes | Induces cAMP accumulation without β-arrestin bias |
Metabolic Studies | Human adipocyte cultures | Triggers glycerol release via β₃-AR at high concentrations (EC₅₀ = 92 μM) |
Cardiac Physiology | Langendorff perfused heart | Positive chronotropy without α-AR-mediated vasoconstriction |
These applications cemented deterenol’s status as a reference compound for characterizing novel adrenergic ligands, particularly in distinguishing β₁ vs. β₂ functional responses in complex biological matrices [1] [3] . Its structural simplicity relative to steroidal agonists further enables precise structure-activity relationship (SAR) studies that inform targeted drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7